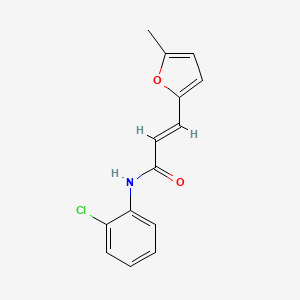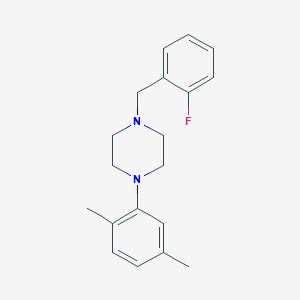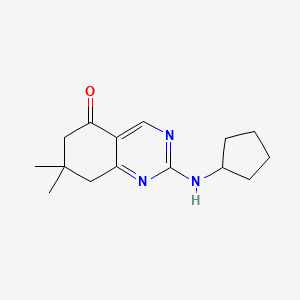
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as CMFA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CMFA is a member of the acrylamide family of compounds, which are known to possess a wide range of biological activities. In recent years, there has been a growing interest in the synthesis and biological activities of CMFA, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in various tissues. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also highly soluble in organic solvents, which makes it easy to use in various experimental protocols. However, N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has some limitations for use in laboratory experiments. It is a synthetic compound that may not fully mimic the biological activity of natural compounds. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide may also have some off-target effects that need to be carefully evaluated in experimental protocols.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential area of research is the development of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the potential anti-cancer properties of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide, particularly in the treatment of breast and prostate cancer. Additionally, the development of novel synthesis methods for N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide may lead to the discovery of new analogs with improved biological activity.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide involves the reaction of 2-chloroaniline with 5-methyl-2-furancarboxaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acryloyl chloride to yield N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide. The synthesis of N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential pharmacological properties. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-chlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to possess potent antioxidant activity, which may be useful in the prevention and treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRPYQJKRKKQH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)


![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![N-(2-{[2-(cyclohexylmethylene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5871258.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)